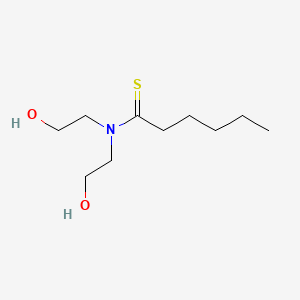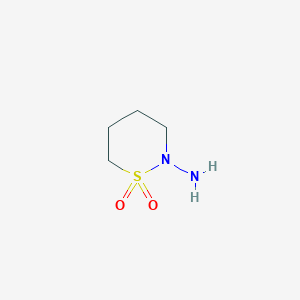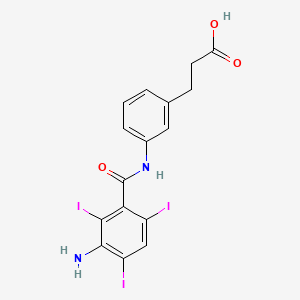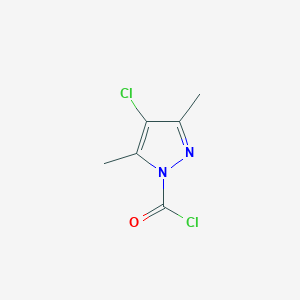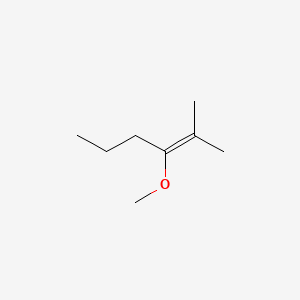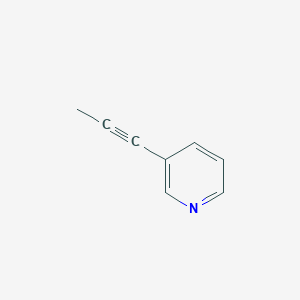
Pyridine, 3-(1-propynyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(1-propynyl)-(9CI) is an organic compound that belongs to the class of pyridines It is characterized by the presence of a propynyl group attached to the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1-propynyl)-(9CI) typically involves the reaction of pyridine with a propynylating agent. One common method is the Sonogashira coupling reaction, where pyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Pyridine, 3-(1-propynyl)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 3-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives with reduced propynyl groups.
Substitution: Pyridine derivatives with various functional groups replacing the propynyl group.
Aplicaciones Científicas De Investigación
Pyridine, 3-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a ligand in coordination chemistry and in the study of enzyme mechanisms.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(1-propynyl)-(9CI) involves its interaction with various molecular targets. The propynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinemethanol: This compound has a hydroxymethyl group instead of a propynyl group.
3-(Hydroxymethyl)pyridine: Similar to 3-Pyridinemethanol, it has a hydroxymethyl group.
2-(1-Propynyl)phenanthrene: This compound has a propynyl group attached to a phenanthrene ring.
Uniqueness
Pyridine, 3-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
Propiedades
Fórmula molecular |
C8H7N |
|---|---|
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
3-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3,5-7H,1H3 |
Clave InChI |
GNPRXXGKEWSOHB-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


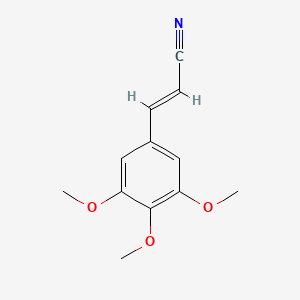
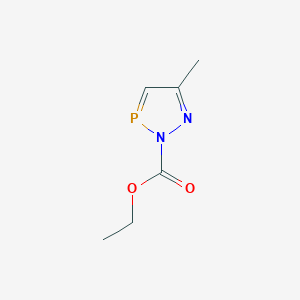
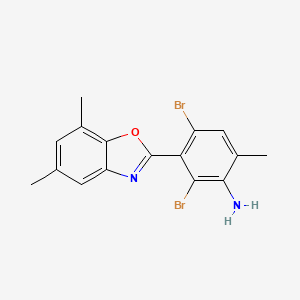
![3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanenitrile](/img/structure/B13807202.png)

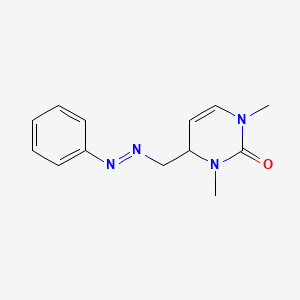

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
